N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide
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Overview
Description
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a morpholine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of a pyridine intermediate. This can be achieved through the reaction of 2-chloropyridine with 2-methylphenol in the presence of a base such as potassium carbonate.
Introduction of the Morpholine Ring: The next step involves the introduction of the morpholine ring. This can be done by reacting the pyridine intermediate with morpholine under reflux conditions.
Formation of the Final Compound: The final step involves the coupling of the morpholine-pyridine intermediate with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}methanesulfonamide
- N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide
Uniqueness
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide is unique due to its combination of a pyridine ring, a morpholine ring, and a phenoxy group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-16-5-2-3-7-18(16)26-20-17(6-4-9-21-20)15-22-19(24)8-10-23-11-13-25-14-12-23/h2-7,9H,8,10-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAVVJTVSXNYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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